molecular formula C15H19NO2 B12001502 1(2H)-Naphthalenone, 3,4-dihydro-2-(4-morpholinylmethyl)- CAS No. 7353-60-8

1(2H)-Naphthalenone, 3,4-dihydro-2-(4-morpholinylmethyl)-

Cat. No.: B12001502
CAS No.: 7353-60-8
M. Wt: 245.32 g/mol
InChI Key: ZSTAKEHYXGXVEV-UHFFFAOYSA-N
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Description

2-(4-Morpholinylmethyl)-3,4-dihydro-1(2H)-naphthalenone is a chemical compound that features a morpholine ring attached to a naphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholinylmethyl)-3,4-dihydro-1(2H)-naphthalenone typically involves the reaction of 3,4-dihydro-1(2H)-naphthalenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as ethanol or methanol. The reaction may also require the use of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinylmethyl)-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of morpholine-containing compounds with different functional groups.

Scientific Research Applications

2-(4-Morpholinylmethyl)-3,4-dihydro-1(2H)-naphthalenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-morpholinylmethyl)-3,4-dihydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalenone structure may also contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinylmethyl)-3,4-dihydro-1(2H)-naphthalenone is unique due to the combination of the morpholine ring and the naphthalenone structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

7353-60-8

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H19NO2/c17-15-13(11-16-7-9-18-10-8-16)6-5-12-3-1-2-4-14(12)15/h1-4,13H,5-11H2

InChI Key

ZSTAKEHYXGXVEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CN3CCOCC3

Origin of Product

United States

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